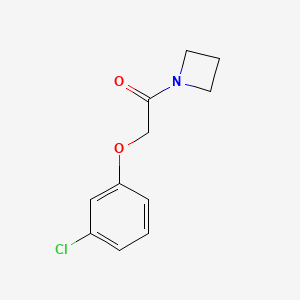
1-(Azetidin-1-yl)-2-(3-chlorophenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azetidin-1-yl)-2-(3-chlorophenoxy)ethanone, also known as ACE, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. ACE is a ketone derivative of 2-(3-chlorophenoxy)ethanol and azetidine, and its chemical formula is C12H13ClNO2.
Mechanism of Action
The mechanism of action of 1-(Azetidin-1-yl)-2-(3-chlorophenoxy)ethanone is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in the regulation of cellular processes. 1-(Azetidin-1-yl)-2-(3-chlorophenoxy)ethanone has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(3-chlorophenoxy)ethanone has been shown to have various biochemical and physiological effects, including anti-inflammatory, antitumor, and neuroprotective activities. 1-(Azetidin-1-yl)-2-(3-chlorophenoxy)ethanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to have anti-inflammatory effects in animal models of inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(Azetidin-1-yl)-2-(3-chlorophenoxy)ethanone is its ease of synthesis and availability, making it a readily accessible compound for use in various laboratory experiments. However, one limitation of 1-(Azetidin-1-yl)-2-(3-chlorophenoxy)ethanone is its potential toxicity, which must be carefully evaluated before use in any experiments.
Future Directions
There are several future directions for the study of 1-(Azetidin-1-yl)-2-(3-chlorophenoxy)ethanone, including the development of novel pharmaceuticals based on its structure, the investigation of its potential use as a solvent in various chemical processes, and the exploration of its potential applications in materials science. Further research is also needed to fully understand the mechanism of action of 1-(Azetidin-1-yl)-2-(3-chlorophenoxy)ethanone and its potential therapeutic applications in various diseases.
Synthesis Methods
The synthesis of 1-(Azetidin-1-yl)-2-(3-chlorophenoxy)ethanone involves the reaction of 2-(3-chlorophenoxy)ethanol with azetidine in the presence of a base catalyst such as potassium carbonate. The reaction takes place at a temperature of 100-120°C for several hours, resulting in the formation of 1-(Azetidin-1-yl)-2-(3-chlorophenoxy)ethanone as a white solid.
Scientific Research Applications
1-(Azetidin-1-yl)-2-(3-chlorophenoxy)ethanone has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, 1-(Azetidin-1-yl)-2-(3-chlorophenoxy)ethanone has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. 1-(Azetidin-1-yl)-2-(3-chlorophenoxy)ethanone has also been explored for its potential use as a building block in the synthesis of novel pharmaceuticals.
In materials science, 1-(Azetidin-1-yl)-2-(3-chlorophenoxy)ethanone has been studied for its potential applications in the development of new materials such as polymers and liquid crystals. 1-(Azetidin-1-yl)-2-(3-chlorophenoxy)ethanone has also been investigated for its potential use as a solvent in various chemical processes.
properties
IUPAC Name |
1-(azetidin-1-yl)-2-(3-chlorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-9-3-1-4-10(7-9)15-8-11(14)13-5-2-6-13/h1,3-4,7H,2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPZSVJONKHCOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)COC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(3-chlorophenoxy)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

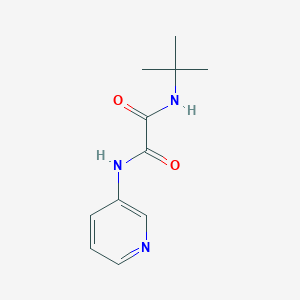
![6-(furan-2-yl)-3-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501150.png)
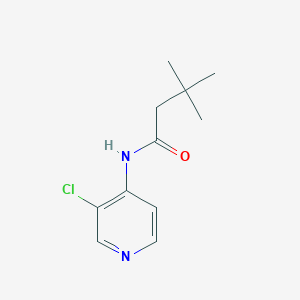
![3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone](/img/structure/B7501162.png)
![N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7501175.png)

![N-benzyl-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501186.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B7501191.png)

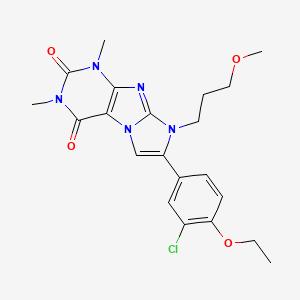
![N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7501211.png)
![[4-[(2-Methylphenyl)methyl]piperazin-1-yl]-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B7501224.png)
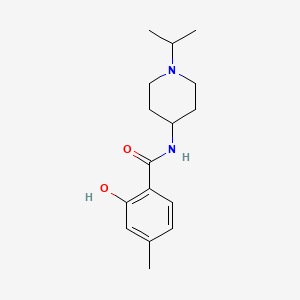
![1-oxo-N-[[2-(trifluoromethoxy)phenyl]methyl]-2H-isoquinoline-3-carboxamide](/img/structure/B7501229.png)